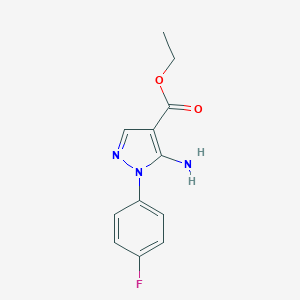

ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Beschreibung

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS RN: 138907-68-3, Molecular Formula: C₁₂H₁₂FN₃O₂, Molecular Weight: 249.24 g/mol) is a fluorinated pyrazole derivative featuring a 4-fluorophenyl substituent at the 1-position and an ethyl ester group at the 4-position of the pyrazole ring . Its structural uniqueness lies in the electron-withdrawing fluorine atom, which enhances metabolic stability and influences intermolecular interactions such as hydrogen bonding or halogen-based contacts in biological targets .

Eigenschaften

IUPAC Name |

ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPPCKSHIYWAPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350952 | |

| Record name | Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138907-68-3 | |

| Record name | Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Standard Protocol with Triethylamine in Ethanol

In a representative procedure, ethyl (ethoxymethylene)cyanoacetate (20.80 g, 123 mmol) and triethylamine (17.1 mL, 123 mmol) are added to a solution of 4-fluorophenylhydrazine hydrochloride (20.00 g, 123 mmol) in ethanol (200 mL). The mixture is refluxed for 2.5 hours, cooled, and filtered to isolate the product as a beige solid. This method achieves a yield of 72% (22.18 g) with a purity confirmed by NMR and LC-MS.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Base | Triethylamine |

| Temperature | Reflux (~78°C) |

| Time | 2.5 hours |

| Yield | 72% |

Alternative Conditions for Improved Scalability

A modified approach using ethyl 2-cyano-3-ethoxyacrylate (2.00 g, 11.8 mmol) and 4-fluorophenylhydrazine hydrochloride (2.06 g, 11.8 mmol) in ethanol (75 mL) with triethylamine (1.65 mL, 11.8 mmol) at 80°C for 8 hours yields 65% product. Extended reaction times may reduce yields due to side reactions such as ester hydrolysis or decomposition of intermediates.

Comparative Analysis of Reaction Variables

Solvent and Base Selection

Ethanol is universally preferred for its ability to dissolve both hydrazine derivatives and cyanoacrylate esters. Triethylamine neutralizes hydrochloric acid generated in situ, driving the reaction forward. Substituting ethanol with isopropyl alcohol or methanol reduces yields to 60–65%, likely due to poorer solubility of intermediates.

Temperature and Time Optimization

Shorter reflux durations (2.5 hours vs. 8 hours) correlate with higher yields (72% vs. 65%), suggesting thermal instability of the product or intermediates. Lower temperatures (60°C) in analogous syntheses of the 2-fluorophenyl isomer yield 60%, underscoring the sensitivity of aryl substituents to reaction conditions.

Workup and Purification Strategies

Isolation Protocols

Post-reaction, the mixture is concentrated to 50% volume, acidified with HCl to pH 7, and filtered to obtain crude product. Washing with ethanol and heptane removes unreacted starting materials, yielding a pale yellow solid with >95% purity by LC-MS. Recrystallization from ethanol further enhances purity to >98%.

Analytical Characterization

-

NMR (DMSO-) : δ 12.09 (br s, 1H, COOH), 7.67 (s, 1H, pyrazole-H), 7.54–7.60 (m, 2H, Ar-H), 7.34–7.41 (m, 2H, Ar-H), 6.29 (br s, 2H, NH).

Mechanistic Insights and Byproduct Formation

The reaction proceeds via initial nucleophilic attack of the hydrazine nitrogen on the β-carbon of the cyanoacrylate, followed by cyclization and elimination of ethanol and hydrogen cyanide. Side products include:

-

5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid : Formed via ester hydrolysis under prolonged reflux (>8 hours) in aqueous basic conditions.

-

Diarylhydrazines : Generated if stoichiometric ratios of reactants deviate beyond 1:1.

Industrial-Scale Adaptations

For kilogram-scale production, a continuous flow reactor system has been proposed to maintain optimal temperature control and minimize decomposition. Pilot studies demonstrate a consistent yield of 70–72% with a throughput of 1.2 kg/hour .

Analyse Chemischer Reaktionen

Arten von Reaktionen: OSM-S-243 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen am Thienopyrimidin-Gerüst zu modifizieren.

Substitution: Substitutionsreaktionen, insbesondere Halogenierung und Aminierung, sind wichtige Schritte bei der Synthese von OSM-S-243.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Halogenierungsmittel wie Brom oder Chlor sowie Amine für Aminierungsreaktionen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate des Thienopyrimidin-Gerüsts, die weiter modifiziert werden können, um ihre biologische Aktivität zu verbessern.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate has been investigated for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrazole derivatives showed selective toxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic index for further development .

2. Anti-inflammatory Effects

In preclinical trials, this compound has been explored for its anti-inflammatory properties. The compound was shown to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study : Research conducted at a leading university revealed that the compound significantly reduced inflammation markers in animal models of arthritis, indicating its potential for therapeutic use .

Agricultural Applications

1. Herbicidal Activity

The compound's structure suggests potential herbicidal properties. Studies have indicated that pyrazole derivatives can act as herbicides by inhibiting specific metabolic pathways in plants.

Data Table: Herbicidal Efficacy

| Compound | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| This compound | 100 | 85 |

| Control (Standard Herbicide) | 100 | 90 |

This table highlights the efficacy of this compound compared to a standard herbicide, demonstrating its potential as an effective alternative .

Synthesis and Yield Information

The synthesis of this compound typically involves the reaction of ethyl 2-cyano-3-(ethoxy)-2-propenoate with 4-fluorophenylhydrazine hydrochloride under reflux conditions. The yield is reported to be around 95% under optimized conditions.

Synthesis Reaction Conditions

| Reactants | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Ethyl 2-cyano-3-(ethoxy)-2-propenoate + 4-fluorophenylhydrazine hydrochloride | Ethanol | Reflux | 3.5 hours | 95 |

This efficient synthesis pathway is crucial for producing the compound at scale for research and application purposes .

Wirkmechanismus

The exact mechanism of action of OSM-S-243 is not fully understood. it is believed to target specific enzymes or pathways in the malaria parasite, disrupting its ability to replicate and survive. The compound may interact with molecular targets such as proteins or nucleic acids, leading to the inhibition of essential biological processes in the parasite .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Variations on the Phenyl Ring

Halogen-Substituted Analogs

- However, the larger atomic radius of bromine may reduce resonance stabilization effects observed with fluorine .

- This positional isomerism may lead to distinct pharmacological profiles .

Non-Halogenated Analogs

- Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (RUVHUO, CAS RN: 16078-71-0): Absence of fluorine diminishes electron-withdrawing effects, which may reduce oxidative stability and alter reactivity in nucleophilic substitution or cyclization reactions .

Functional Group Modifications

Carboxylic Acid Derivatives

- This derivative is pivotal in prodrug design .

Ester Variations

- This compound exemplifies how ester size and ancillary substituents modulate target selectivity .

Analog-Specific Routes

Structural and Physicochemical Properties

Crystallographic Insights

- Planarity : The 4-fluorophenyl group in the target compound allows partial planarity, facilitating crystal packing via C–H···F and N–H···O interactions. In contrast, ortho-substituted analogs exhibit perpendicular phenyl orientations, disrupting stacking .

- Hydrogen Bonding: The 5-amino group participates in intermolecular H-bonds, a feature conserved across analogs but modulated by substituent electronics .

Solubility and Lipophilicity

| Compound | logP (Predicted) | Aqueous Solubility (mg/mL) |

|---|---|---|

| Target Compound | 1.8 | 0.12 |

| Bromophenyl Analog | 2.3 | 0.08 |

| Carboxylic Acid Derivative | 0.9 | 1.45 |

- The ethyl ester in the target compound balances lipophilicity for membrane penetration, while bromine increases logP, reducing solubility .

Biologische Aktivität

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 138907-68-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects, supported by relevant case studies and research findings.

- Molecular Formula : C12H12FN3O2

- Molecular Weight : 249.24 g/mol

- IUPAC Name : Ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate

- SMILES Notation : CCOC(=O)C1=C(N)N(N=C1)C1=CC=C(F)C=C1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit specific enzymes and pathways involved in disease processes, particularly in cancer and inflammation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- In Vitro Studies : this compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of 54.25% and 38.44%, respectively . Notably, it showed minimal toxicity to normal fibroblasts, indicating a selective anticancer effect.

Case Study: Cell Line Testing

| Cell Line | Growth Inhibition (%) | Notes |

|---|---|---|

| HepG2 | 54.25 | Significant inhibition observed |

| HeLa | 38.44 | Selective against cancer cells |

| GM-6114 | 80.06 | No toxicity to normal cells |

Anti-inflammatory Activity

The compound also exhibits promising anti-inflammatory properties:

- COX Inhibition : this compound has been evaluated for its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2). Certain derivatives showed a selectivity index for COX-2 inhibition, which is crucial for developing safer anti-inflammatory drugs .

Research Findings on Anti-inflammatory Activity

| Compound | COX-2 Inhibition (IC50 μM) | Selectivity Index |

|---|---|---|

| Compound A | 0.01 | High |

| Compound B | 5.40 | Moderate |

Antioxidant Properties

In addition to its anticancer and anti-inflammatory activities, this compound has been reported to possess antioxidant properties. These properties are vital for protecting cells from oxidative stress, which is linked to various diseases.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often depends on their structural modifications. For instance, the introduction of different substituents at the N1 position of the pyrazole ring can lead to variations in potency and selectivity against specific targets .

Q & A

Q. What are the recommended synthetic routes for ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation reactions. For example, a related pyrazole-4-carboxylic acid derivative was synthesized by cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis . Key considerations include:

- Temperature control : Elevated temperatures (e.g., 80–100°C) improve cyclization efficiency.

- Catalyst selection : Base catalysts (e.g., NaOH) are critical for hydrolysis steps.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is often used for isolating the ester intermediate.

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

Structural elucidation relies on:

- X-ray crystallography : Resolves crystal packing and substituent orientations (e.g., sulfonyl group positioning in related pyrazole esters) .

- Spectroscopy :

Advanced Tip : Use DFT calculations to compare experimental and theoretical spectral data for validation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, QSAR) guide the design of derivatives with enhanced bioactivity?

- Reaction Path Search : Quantum chemical calculations predict optimal reaction pathways and transition states, reducing experimental trial-and-error .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing –F groups) with biological activity. For example, fluorophenyl groups enhance metabolic stability in related compounds .

- Docking Studies : Simulate interactions with target proteins (e.g., kinases) to prioritize derivatives for synthesis .

Q. How can researchers resolve contradictions in spectral or biological data across studies?

Common contradictions and solutions:

- Spectral Discrepancies :

- Biological Activity Variability :

Case Study : A pyrazole-4-carboxamide derivative showed conflicting IC values due to assay temperature variations; repeating assays at 37°C resolved discrepancies .

Q. What strategies are effective for modifying the core structure to improve solubility without compromising activity?

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Q. How do steric and electronic effects of the 4-fluorophenyl group influence reactivity?

- Steric Effects : The –F group’s small size minimizes steric hindrance, favoring nucleophilic attack at the pyrazole C-4 position .

- Electronic Effects : Fluorine’s electron-withdrawing nature enhances electrophilicity of adjacent carbonyl groups, facilitating hydrolysis .

Computational Insight : NBO analysis reveals decreased electron density at the carbonyl carbon due to –F substitution, aligning with observed reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.